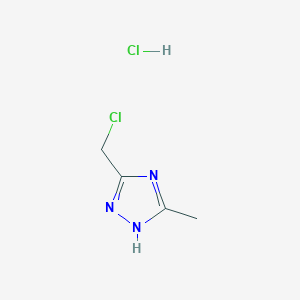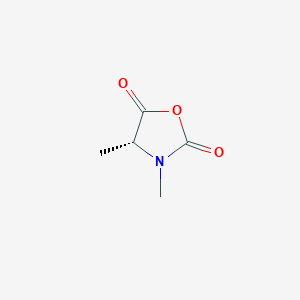
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Übersicht
Beschreibung
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as DMO, is an important organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a cyclic ketone that is used as a precursor for the synthesis of various compounds and drugs. DMO has also been studied for its potential use in the treatment of diseases such as cancer and Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- A study by Tsukamoto et al. (1993) highlighted the synthesis of spirooxazolidine-2,4-dione derivatives, which were evaluated as cholinergic agents. These compounds, including variations of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, showed affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting potential as antidementia drugs (Tsukamoto et al., 1993).
Biochemical Studies and Metabolism
- Inamura et al. (1989) investigated the relationship between seizure-induced damage in certain brain regions and acidosis, employing a derivative of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in their methodology. This study contributed to understanding the biochemical pathways and complications associated with seizures (Inamura et al., 1989).
Pharmacokinetics and Drug Metabolism
- Tanaka et al. (1981) conducted pharmacokinetic studies on trimethadione and its metabolite, 5, 5-dimethyl-2, 4-oxazolidine-dione, in rats with chemically-induced liver injury. This research provides insights into the metabolic pathways and the impact of liver injury on drug metabolism (Tanaka et al., 1981).
Pharmacological Properties and Potential Therapeutics
- A study by Girgis et al. (2011) focused on the synthesis of 1,2,7,9-tetraaza-spiro[4.5]dec-2-ene-6,8,10-triones, which showed promising hypnotic effects. This research could provide a foundation for developing new therapeutics involving derivatives of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (Girgis et al., 2011).
Eigenschaften
IUPAC Name |
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFJJYYGWFKOQH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)OC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



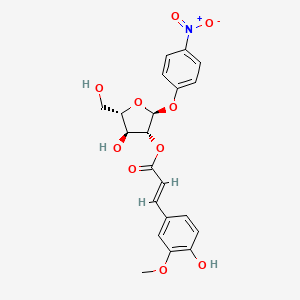
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
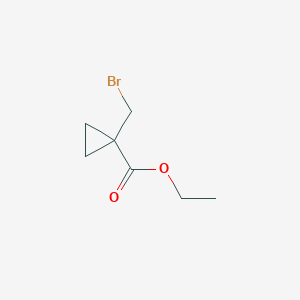
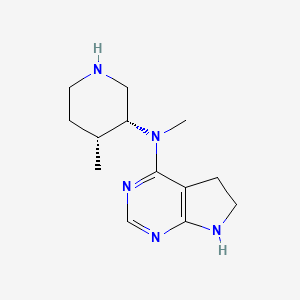
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol](/img/structure/B1428522.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
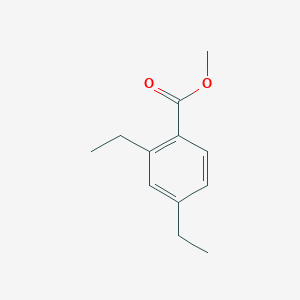


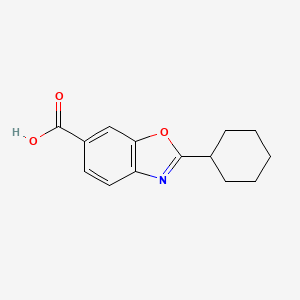
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)
